Cas no 6879-01-2 (Tuberostemonine)

Tuberostemonine structure
Tuberostemonine structure
Product Name:Tuberostemonine
Numero CAS:6879-01-2
MF:C22H33NO4
MW:375.501726865768
CID:47052
PubChem ID:100781
Update Time:2025-11-02

Tuberostemonine Proprietà chimiche e fisiche

Nomi e identificatori

    • Tuberostemonine
    • Tuberstemonine
    • TuberosteMonin
    • C22H33NO4
    • TimTec1_001671
    • GYOGHROCTSEKDY-JJDZUBOLSA-N
    • HMS1538L21
    • ST023433
    • N2459
    • X1245
    • 879T012
    • Stenine, 2-(tetrahydro-4-methyl-5-oxo-2-furanyl)-, (2beta(2S,4S))-
    • Furo[2,3-h]pyrrolo[3,2,1-jk][1]b
    • (2S,31R,7AR,8R,8aS,11S,11aS,11bR)-8-Ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one
    • NSC 366235
    • CHEBI:69383
    • AKOS030632869
    • s9056
    • CHEMBL517375
    • SCHEMBL19197310
    • MFCD11111456
    • BS-17448
    • 6879-01-2
    • Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one, 8-ethyldodecahydro-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-, (2S,7aR,8R,8aS,11S,11aS,11bR,11cR)-
    • NCGC00017300-02
    • (1R,3S,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one
    • 1ST169129
    • Q27137722
    • CCG-268357
    • CS-0008906
    • HY-N0352
    • Tubero-stemonine
    • AC-34126
    • Tuberostemonine LG
    • (2S,7aR,8R,8aR,11S,11aR,11bS,11cR)-8-Ethyl-11-methyl-2-[(2S,4S)-4-methyl-5-oxotetrahydro-2-furanyl]dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one
    • Neotuberostemonine
    • (9alpha)-Neotuberostemonine
    • (+)-Tuberostemonine H
    • tuberostemonine K
    • (+)-Tuberostemonine J
    • Stemonine LG
    • tuberostemonine N
    • Tuberostemonine J
    • (9alpa,9aalpha)-Neotuberostemonin
    • (-)-Tuberostemonine K
    • Tuberostemonine H
    • Tuberostemonine B
    • Tuberostemonine A
    • Tuberostemonine C
    • Stenine, 2-(tetrahydro-4-methyl-5-oxo-2-furanyl)-,(2beta(2S,4S))-
    • (-)-Tuberostemonine
    • (2S,7aR,8R,8aS,11R,11aS,11bR,11cR)-8-Ethyl-11-methyl-2-[(2S,4S)-4-methyl-5-oxotetrahydro-2-furanyl]dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one
    • Furo(2,3-h)pyrrolo(3,2,1-jk)(1)benzazepin-10(2H)-one, 8-ethyldodecahydro-11-methyl-2-((2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl)-, (2S,7aR,8R,8aS,11S,11aS,11bR,11cR)-
    • (1R,3S,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-((2S,4S)-4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo(7.6.1.04,16.011,15)hexadecan-13-one
    • Inchi: 1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15+,16-,17-,18+,19+,20-/m0/s1
    • Chiave InChI: GYOGHROCTSEKDY-JJDZUBOLSA-N
    • Sorrisi: O1C([C@@H](C)[C@H]2[C@@H]1[C@H](CC)[C@H]1CCCCN3[C@H]([C@@H]4C[C@H](C)C(=O)O4)C[C@H]2[C@H]31)=O

Proprietà calcolate

  • Massa esatta: 375.24100
  • Massa monoisotopica: 375.24095853 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 2
  • Complessità: 636
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 55.8
  • Peso molecolare: 375.5
  • XLogP3: 3.9

Proprietà sperimentali

  • Colore/forma: Cryst.
  • Densità: 1.2±0.1 g/cm3
  • Punto di fusione: 86~88℃
  • Punto di ebollizione: 554.2°C at 760 mmHg
  • Punto di infiammabilità: 289.0±30.1 °C
  • Indice di rifrazione: 1.555
  • PSA: 55.84000
  • LogP: 2.95260
  • Pressione di vapore: 0.0±1.5 mmHg at 25°C

Tuberostemonine Informazioni sulla sicurezza

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